molecular formula C12H10N6OS B2412062 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-22-0

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2412062
CAS RN: 868967-22-0
M. Wt: 286.31
InChI Key: AZKVOEGUIZGGRX-UHFFFAOYSA-N
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Description

The compound “2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic molecule that contains a pyridine ring fused with a triazolo-pyridazine ring . The molecule has a molecular weight of 288.31 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring fused with a triazolo-pyridazine ring . The InChI code for this compound is 1S/C16H12N6/c17-13-5-1-3-11 (9-13)14-6-7-15-19-20-16 (22 (15)21-14)12-4-2-8-18-10-12/h1-10H,17H2 .

The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Biological Assessment

  • Synthesis Techniques : Research has explored various methods to synthesize compounds similar to 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide. For instance, a study on the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives with 1,2,4-oxadiazol cycles demonstrated a synthetic approach applicable to diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
  • Anticancer Applications : Modifications of compounds with a [1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide structure, akin to the one , have shown remarkable anticancer effects. A study replaced the acetamide group in such compounds with alkylurea, resulting in derivatives with potent antiproliferative activities against various human cancer cell lines (Wang et al., 2015).

Biological Activity and Potential Applications

  • Amplification of Antibiotics : Compounds similar to this compound, such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide, have been found to amplify the effects of antibiotics like phleomycin against E. coli, indicating potential in enhancing antibiotic effectiveness (Brown et al., 1978).
  • Insecticidal Properties : Derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which are structurally related, have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of similar compounds in pest control (Fadda et al., 2017).

Pharmaceutical Development

  • Development of Novel Medications : The research into compounds with a [1,2,4]triazolo[4,3-a]pyridine structure is ongoing, with studies focusing on their pharmaceutical applications, such as in the development of new medications with varying biological activities (El-Kurdi et al., 2021).

Additional Applications

  • Antimicrobial Screening : Some derivatives of [1,2,4]triazolo[4,3-a]pyridine have been synthesized and screened for antimicrobial activities, suggesting a potential role in combating microbial infections (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c13-9(19)7-20-11-5-4-10-15-16-12(18(10)17-11)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVOEGUIZGGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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